molecular formula C10H11NOS B1331952 N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine CAS No. 90921-60-1

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Cat. No. B1331952
CAS RN: 90921-60-1
M. Wt: 193.27 g/mol
InChI Key: ZIBXJYYJXSSFBJ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, commonly referred to as FTMTA, is an organic compound with a wide variety of applications in scientific research. It is a member of the amine family and is a colorless liquid with a pungent odor. FTMTA is often used as a reagent in organic chemistry and has been found to have a variety of biochemical and physiological effects on the human body.

Scientific Research Applications

1. Synthesis and Characterization

  • Méndez and Kouznetsov (2008) developed new homoallylamines and α-aminonitriles bearing furyl and thienyl rings through an indium-mediated Barbier-type reaction. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy (Méndez & Kouznetsov, 2008).
  • Barajas et al. (2008) synthesized new N-benzyl- or N-(2-furylmethyl)cinnamamides using a 'green' catalyst, boric acid. These cinnamamides were also characterized by IR and 1H and 13C NMR spectroscopy (Barajas et al., 2008).

2. Antifungal Activity

  • Suvire et al. (2006) conducted a study on the antifungal activity of homoallylamines and related derivatives. They found that compounds such as N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes (Suvire et al., 2006).

3. Chemical Synthesis and Catalysis

  • Tharwat Mohy El Dine et al. (2015) developed an efficient method for amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This catalyst was effective at room temperature for various substrates, including functionalized amines (Tharwat Mohy El Dine et al., 2015).

4. Polymerization Studies

  • Huguet et al. (1973) explored the polymerization of compounds like N,N-diethyl-N-(thiirane-2-yl-methyl)amine. They investigated the physical and chemical properties of the resulting polymers (Huguet et al., 1973).

properties

IUPAC Name

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXJYYJXSSFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360188
Record name 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

CAS RN

90921-60-1
Record name 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of furfurylamine (2.0 g, 0.0206 mol) and 2-thiophenecarboxaldehyde (2.31 g, 0.0206 mol) in dichloromethane (60 ml) was stirred at room temperature for 5 minutes before adding portionwise sodium triacetoxyborohydride (5.24 g, 0.0247 mol). After addition was complete (approx. 2 minutes), the reaction mixture was stirred at room temperature for 3 hours and washed with sat'd NaHCO3 (aq.), dried (MgSO4), filtered and concentrated. The product mixture was purified by flash chromatography (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc to 1:1 hexanes:EtOAc) to obtain the amine as a light yellow oil, 1.65 g (41%). MS (APCI): (M+1)+=194; 1H-NMR is consistent with structure.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two

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